Bigelovin

Übersicht

Beschreibung

Bigelovin ist ein Sesquiterpenlacton, das aus der Pflanze Inula hupehensis gewonnen wird. Es hat aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender, antiangiogener und zytotoxischer Wirkungen auf Krebszellen, große Aufmerksamkeit erlangt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Bigelovin, a sesquiterpene lactone isolated from Inula hupehensis, primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . It also targets the death receptor 5 (DR5) and the retinoid X receptor α (RXRα) . These targets play crucial roles in cell proliferation, apoptosis, and inflammation.

Mode of Action

This compound inhibits the JAK2/STAT3 signaling pathway by inactivating JAK2 . It also upregulates DR5 and increases reactive oxygen species (ROS) generation . As a selective RXRα agonist, it can modulate the transcription of genes involved in cell differentiation and apoptosis .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the IL6/STAT3 and cofilin pathways, which are involved in cell proliferation and migration . It also induces apoptosis and autophagy via the inhibition of the mTOR pathway regulated by ROS generation .

Result of Action

This compound exhibits potent anti-tumor activities against colorectal cancer (CRC) in vitro and in vivo . It suppresses cell proliferation and colony formation, induces apoptosis, and causes G2/M cell cycle arrest . It also induces DNA damage through up-regulation of DR5 and increase of ROS . In a xenograft model, this compound treatment resulted in suppression of tumor growth .

Biochemische Analyse

Biochemical Properties

Bigelovin interacts with various enzymes and proteins, including death receptor (DR) 5 and reactive oxidative species (ROS) . It upregulates DR5 and increases ROS, leading to apoptosis in colorectal cancer cells .

Cellular Effects

This compound suppresses cell proliferation and colony formation, and induces apoptosis in human colorectal cancer HT-29 and HCT 116 cells . It also causes the G2/M cell cycle arrest and induces DNA damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through the activation of caspases, up-regulation of DR5, and increase of ROS . These changes lead to apoptosis, G2/M cell cycle arrest, and DNA damage .

Temporal Effects in Laboratory Settings

It has been shown to suppress tumor growth in HCT 116 xenograft models .

Dosage Effects in Animal Models

In HCT 116 xenograft models, this compound treatment resulted in suppression of tumor growth . This compound at 20 mg/kg showed more significant tumor suppression and less side effects than conventional FOLFOX treatment .

Metabolic Pathways

It is known to inhibit the mTOR pathway regulated by ROS generation .

Vorbereitungsmethoden

Bigelovin kann aus der Pflanze Inula hupehensis isoliert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um den Rohextrakt zu erhalten, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen von this compound können zur Bildung reduzierter Sesquiterpenlactone führen. Natriumborhydrid ist ein typisches Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Lactonring.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Modellverbindung verwendet, um die Reaktivität von Sesquiterpenlactonen und ihren Derivaten zu untersuchen.

Medizin: this compound zeigt zytotoxische Wirkungen auf verschiedene Krebszelllinien, darunter Darmkrebs, Leberkrebs und Brustkrebs. .

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Ziele und Pfade:

JAK2/STAT3-Signalweg: this compound hemmt den JAK2/STAT3-Signalweg, indem es JAK2 inaktiviert, was zur Unterdrückung der STAT3-Aktivierung führt.

NF-κB-Signalweg: this compound induziert den Abbau des Inhibitors der Kappa-B-Kinase-beta (IKK-β), was zur Unterdrückung der NF-κB-Signalübertragung führt.

Analyse Chemischer Reaktionen

Bigelovin undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can lead to the formation of reduced sesquiterpene lactones. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions, particularly at the lactone ring.

Vergleich Mit ähnlichen Verbindungen

Bigelovin gehört zur Familie der Sesquiterpenlactone, zu der auch mehrere andere Verbindungen mit ähnlichen Strukturen und biologischen Aktivitäten gehören:

Artemisinin: Bekannt für seine antimalariellen Eigenschaften, zeigt Artemisinin auch Antikrebsaktivitäten, die denen von this compound ähneln.

Parthenolid: Diese Verbindung hat entzündungshemmende und Antikrebsaktivitäten und einen ähnlichen Wirkmechanismus wie this compound.

Thapsigargin: Thapsigargin ist bekannt für seine Fähigkeit, Apoptose in Krebszellen zu induzieren, und hat eine ähnliche Struktur wie this compound.

This compound zeichnet sich durch seine spezifische Hemmung der JAK2/STAT3- und NF-κB-Signalwege aus, was es zu einer einzigartigen und vielversprechenden Verbindung für weitere Forschung und Entwicklung in der Krebstherapie macht .

Eigenschaften

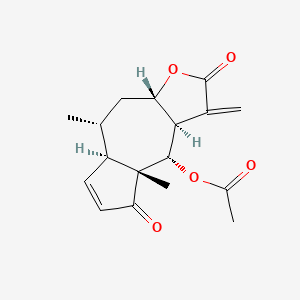

IUPAC Name |

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190130 | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3668-14-2 | |

| Record name | Bigelovin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bigelovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.